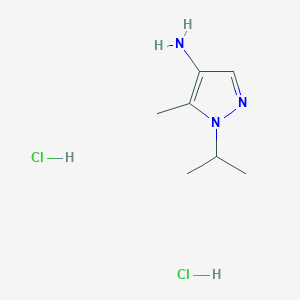

1-Isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride

Description

1-Isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative with two hydrochloride counterions. The core structure consists of a pyrazole ring substituted with an isopropyl group at the 1-position and a methyl group at the 5-position. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-1-propan-2-ylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-5(2)10-6(3)7(8)4-9-10;;/h4-5H,8H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBBDMNDKZMBLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 1-isopropyl-5-methyl-1H-pyrazol-4-amine with hydrochloric acid. The process can be summarized as follows:

- Dissolve 1-isopropyl-5-methyl-1H-pyrazol-4-amine in ethanol.

- Cool the solution to 0°C.

- Slowly add hydrochloric acid to the cooled solution while stirring.

- Continue stirring for an additional hour.

- Filter the resulting precipitate and wash with cold ethanol.

- Dry the product under reduced pressure to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Derivatives with various functional groups, such as alkyl, acyl, or sulfonyl groups.

Oxidation: Oxidized derivatives, including oxides and hydroxylated products.

Reduction: Reduced forms with altered chemical properties.

Scientific Research Applications

Research indicates that 1-Isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride exhibits several potential biological activities:

1. Anti-inflammatory Properties

The compound's structure allows for interactions that may lead to anti-inflammatory effects, making it valuable in therapeutic applications targeting inflammatory diseases.

2. Anticancer Activity

Studies have demonstrated that derivatives of pyrazole compounds, including 1-Isopropyl-5-methyl-1H-pyrazol-4-amine, show significant anticancer properties. Research suggests that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of specific signaling pathways .

3. Neuroprotective Effects

Preliminary investigations suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound in drug development for various conditions:

| Application Area | Potential Use | References |

|---|---|---|

| Anti-inflammatory | Treatment of inflammatory diseases | |

| Oncology | Development of anticancer agents | |

| Neurology | Neuroprotective drug candidates |

Case Studies

Several studies have evaluated the biological activity of compounds related to 1-Isopropyl-5-methyl-1H-pyrazol-4-amine:

Study on Anticancer Efficacy : Research has shown that pyrazole derivatives exhibit significant anticancer efficacy against various cancer cell lines, including MCF7 and A549, with IC50 values indicating potent inhibitory effects on cell proliferation .

Neuroprotective Research : Investigations into similar pyrazole compounds have suggested their utility as neuroprotective agents, highlighting their potential role in treating conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with molecular targets through its amino and pyrazole groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The compound’s ability to participate in hydrogen bonding and other non-covalent interactions plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among pyrazol-4-amine derivatives include substituents at the 1- and 5-positions and the salt form. Below is a comparative analysis:

Key Observations:

- Salt Form Impact: Dihydrochloride salts (e.g., target compound, berotralstat) generally exhibit higher aqueous solubility than mono-hydrochlorides, particularly at low pH .

- Stability : Dihydrochlorides like capmatinib dihydrochloride () are often hygroscopic, requiring controlled storage conditions (e.g., dry, cool environments) .

Biological Activity

1-Isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound belonging to the pyrazole family, characterized by its unique structure that includes an isopropyl and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : C₇H₁₃Cl₂N₃

- Molecular Weight : Approximately 173.17 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its amino and pyrazole groups. These interactions may involve:

- Hydrogen Bonding : Facilitating interactions with enzymes and receptors.

- Enzyme Inhibition : Potentially inhibiting pathways associated with inflammation and cancer cell proliferation.

Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. For instance, studies have shown that compounds with similar pyrazole structures can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Study 1: Anti-inflammatory Effects

A study conducted on the effects of pyrazole derivatives, including this compound, revealed significant inhibition of LPS-induced production of NO in macrophages. The results suggested that this compound could serve as a lead for developing new anti-inflammatory agents .

Study 2: Anticancer Activity

In a comparative study involving various pyrazole derivatives, this compound was tested against breast cancer cell lines. The findings indicated that it exhibited moderate cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the potential for this compound to be used in combination therapies to enhance efficacy against resistant cancer types .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other pyrazole derivatives is useful:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Isopropyl-5-methyl-1H-pyrazol-4-aminedihydrochloride | Anti-inflammatory, Anticancer | Moderate | Enzyme inhibition, Apoptosis induction |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl - 1H-pyrazole | Antifungal | <10 | Disruption of fungal cell membranes |

| Py11 | Antimicrobial | <20 | Membrane integrity disruption |

Q & A

Basic: What are the standard synthetic routes for 1-Isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride?

Answer:

The compound can be synthesized via Vilsmeier-Haack reaction or nucleophilic substitution . For example:

- Vilsmeier-Haack : React 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to form a carbaldehyde intermediate, followed by reduction and amine functionalization .

- Nucleophilic substitution : Use 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with phenol derivatives in the presence of K₂CO₃ to introduce substituents, then proceed with amination and HCl salt formation .

Key steps include purification via column chromatography and characterization by spectroscopic methods.

Basic: How is this compound characterized in academic research?

Answer:

Analytical characterization typically involves:

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (e.g., 254 nm) .

- FTIR : Confirmation of functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹).

- NMR : ¹H/¹³C NMR to verify structure (e.g., isopropyl protons at δ 1.2–1.4 ppm, aromatic protons in pyrazole ring at δ 6.5–7.5 ppm) .

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 212.1).

Advanced: How can researchers design experiments to evaluate the compound’s stability under varying conditions?

Answer:

Stability studies should include:

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products .

- pH stability : Assess solubility and decomposition in buffers (pH 1–13) over 24–72 hours.

- Analytical monitoring : Use HPLC-DAD/LC-MS to track degradation kinetics and identify byproducts .

Example: A 10% degradation threshold under accelerated conditions (40°C/75% RH) suggests the need for controlled storage (2–8°C, desiccated) .

Advanced: How to resolve contradictions in spectroscopic data from different synthetic routes?

Answer:

Contradictions (e.g., varying NMR shifts or melting points) may arise from:

- Reaction intermediates : Byproducts from incomplete amination or residual solvents. Confirm via 2D NMR (COSY, HSQC) .

- Salt formation : Dihydrochloride formation can alter solubility and spectral properties. Compare free base vs. salt forms .

- Crystallinity : Polymorphic differences affect melting points. Use XRPD to identify crystalline phases .

Mitigation : Standardize reaction conditions (temperature, solvent ratios) and validate methods with reference standards .

Advanced: What strategies are employed to study the compound’s bioactivity and mechanism of action?

Answer:

- Virtual screening : Molecular docking to predict binding affinity with targets (e.g., enzyme active sites or receptors) .

- Enzyme assays : Test inhibition of kinases or oxidoreductases using fluorescence-based assays (e.g., NADH depletion for oxidoreductases) .

- SAR studies : Synthesize analogs (e.g., substituent variations at the pyrazole ring) to correlate structure with activity .

Example: Replace the isopropyl group with cyclopropyl to assess steric effects on binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.